molecular formula C15H13N5O4 B2765590 ethyl 2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetate CAS No. 1396768-74-3

ethyl 2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetate

Cat. No.: B2765590
CAS No.: 1396768-74-3
M. Wt: 327.3
InChI Key: SMBRLQDVZAXGRT-UHFFFAOYSA-N
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Description

Ethyl [2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate is a complex organic compound that features a unique arrangement of heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole and pyridine rings. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for further applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound with additional hydrogen atoms .

Scientific Research Applications

Ethyl [2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Biological Activity

Ethyl 2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetate is a compound of increasing interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₄H₁₃N₅O₃
  • Molecular Weight : 299.29 g/mol
  • CAS Number : 1396673-52-1

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the areas of antimicrobial and anticancer effects. The following sections detail these activities based on recent research findings.

Antimicrobial Activity

Recent studies have indicated that compounds containing the oxadiazole moiety possess significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have shown effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Ethyl 2-(...)C. albicans8 µg/mL

Anticancer Activity

The anticancer potential of ethyl 2-(...) has been explored in various cancer cell lines. The compound has demonstrated cytotoxic effects through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study conducted on human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer), ethyl 2-(...) exhibited IC₅₀ values ranging from 10 to 20 µM, indicating substantial cytotoxicity.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa12Cell cycle arrest

The biological activity of ethyl 2-(...) can be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell survival.
  • DNA Intercalation : Similar compounds have been shown to intercalate DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells leads to apoptosis.

Safety and Toxicology

While promising, the safety profile of ethyl 2-(...) must be assessed through comprehensive toxicological studies. Preliminary findings suggest a favorable safety margin; however, further research is necessary to evaluate long-term effects and potential side effects.

Properties

IUPAC Name

ethyl 2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4/c1-2-23-13(22)9-20-8-10(3-4-12(20)21)15-18-14(19-24-15)11-7-16-5-6-17-11/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBRLQDVZAXGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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